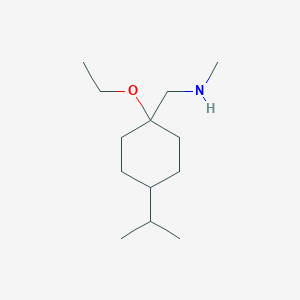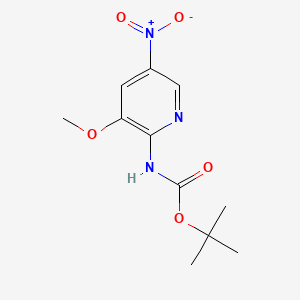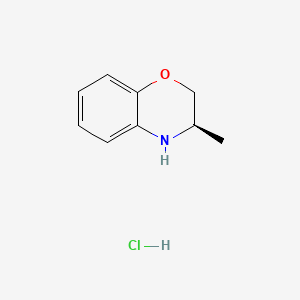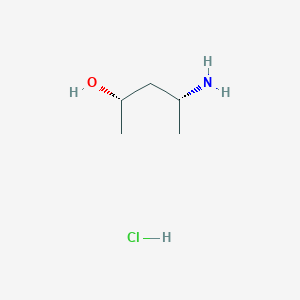
4-((3-Methoxyphenyl)thio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methoxyphenyl)thio)pentan-2-one is an organic compound that belongs to the class of thioethers It features a methoxyphenyl group attached to a pentanone backbone via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methoxythiophenol reacts with 2-bromopentanone in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-((3-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenyl)thio)pentan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in nucleophilic addition and substitution reactions . It may also interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)thio)butan-2-one
- 4-((3-Methylphenyl)thio)pentan-2-one
- 4-((3-Methoxyphenyl)thio)hexan-2-one
Uniqueness
4-((3-Methoxyphenyl)thio)pentan-2-one is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the pentanone backbone. These structural elements confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(13)7-10(2)15-12-6-4-5-11(8-12)14-3/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
TXRMKQVXRHAGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


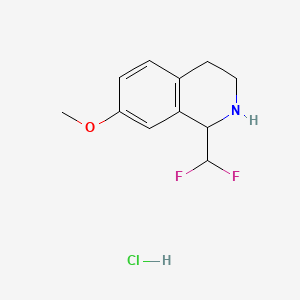
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
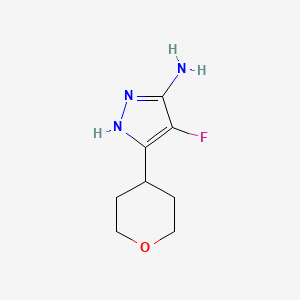
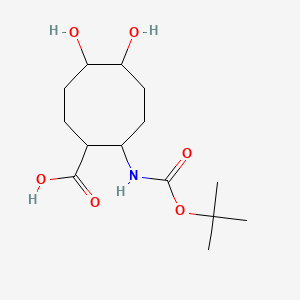

![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
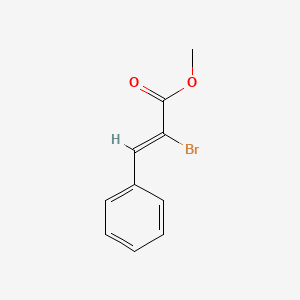
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
